4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tert-butyl group, a chlorobenzoyl moiety, and a benzamide core, making it a versatile molecule for chemical synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves a multi-step process:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride.
Coupling Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the intermediate 4-chloro-2-(2-chlorobenzoyl)aniline.
Final Coupling: The intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can occur at the carbonyl group, converting the benzamide to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- 4-tert-butyl-N-(4-chloro-2-phenoxyphenyl)benzamide
Comparison: 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-24(2,3)16-10-8-15(9-11-16)23(29)27-21-13-12-17(25)14-19(21)22(28)18-6-4-5-7-20(18)26/h4-14H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMMFHWGLTVXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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